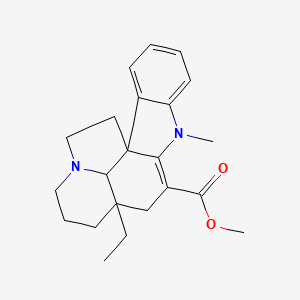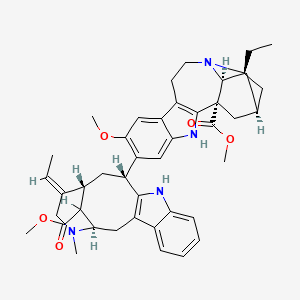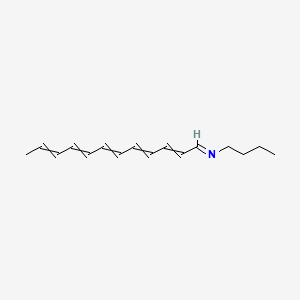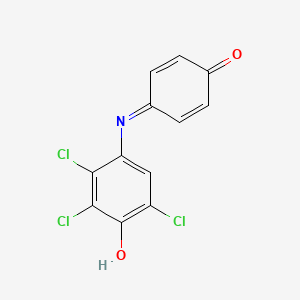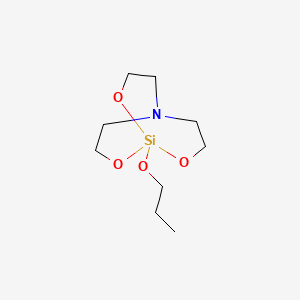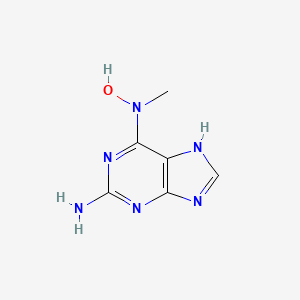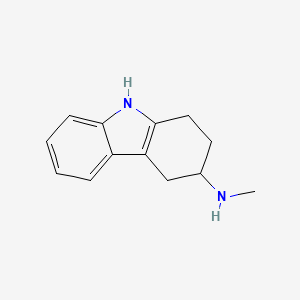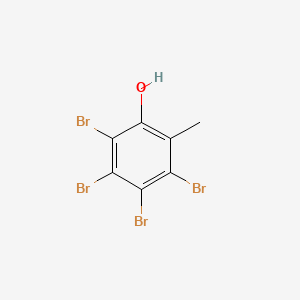
3,4,5,6-Tetrabromo-o-cresol
Overview
Description
3,4,5,6-Tetrabromo-o-cresol: is a brominated phenolic compound with the molecular formula C₇H₄Br₄O and a molecular weight of 423.72 g/mol . It is characterized by the presence of four bromine atoms attached to the aromatic ring of o-cresol. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant .
Mechanism of Action
Target of Action
The primary target of 3,4,5,6-Tetrabromo-o-cresol is the respiratory system . It is used as a preservative for cosmetics, as an active component in deodorants and disinfectants, and as an active agent for antimycotic finishing of textile materials .
Mode of Action
It is known to cause irritation to the skin, eyes, and respiratory tract .
Pharmacokinetics
It is known that the compound is practically insoluble in water .
Result of Action
The result of the action of this compound is primarily irritation to the skin, eyes, and respiratory tract . It may be harmful if absorbed through the skin, swallowed, or inhaled .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known to discolor in light and in contact with traces of iron . Its solubility can also be affected by the solvent used, with it being slightly soluble in alcohol and glacial acetic acid .
Biochemical Analysis
Biochemical Properties
3,4,5,6-Tetrabromo-o-cresol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the liver . The nature of these interactions often involves the formation of stable complexes, leading to enzyme inhibition.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. In various cell types, including hepatocytes and neuronal cells, this compound can induce changes in gene expression related to antioxidant defense mechanisms . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to alterations in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding to and inhibition of specific enzymes, such as cytochrome P450 . This binding can lead to changes in the enzyme’s conformation and activity, resulting in altered metabolic pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade upon prolonged exposure to light and air . Over time, its effects on cellular function can vary, with initial exposure leading to acute responses such as enzyme inhibition and oxidative stress, while long-term exposure may result in adaptive changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it may exert minimal toxic effects, primarily influencing enzyme activity and metabolic pathways . At higher doses, it can induce significant toxicity, including hepatotoxicity and neurotoxicity. These adverse effects are often associated with the compound’s ability to generate reactive oxygen species and disrupt cellular homeostasis.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to xenobiotic metabolism. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, affecting overall metabolic flux and the levels of key metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can bind to specific transport proteins, facilitating its movement across cellular membranes. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, affecting its localization and bioavailability.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is often found in the endoplasmic reticulum and mitochondria, where it can exert its effects on enzyme activity and metabolic processes . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5,6-Tetrabromo-o-cresol is synthesized by the bromination of o-cresol. The reaction involves the use of bromine in the presence of a solvent such as tetrachloromethane and a catalyst like aluminum or iron powder . The reaction proceeds as follows:
[ \text{C}_7\text{H}_8\text{O} + 4\text{Br}_2 \rightarrow \text{C}_7\text{H}_4\text{Br}_4\text{O} + 4\text{HBr} ]
Industrial Production Methods: In industrial settings, the production of this compound follows a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3,4,5,6-Tetrabromo-o-cresol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The phenolic group can be oxidized to form quinones under specific conditions.
Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Zinc (Zn) or sodium borohydride (NaBH₄) in the presence of a suitable solvent.
Major Products:
Substitution: Formation of hydroxylated derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of less brominated phenolic compounds.
Scientific Research Applications
Chemistry: 3,4,5,6-Tetrabromo-o-cresol is used as a reagent in organic synthesis for the preparation of various brominated derivatives. It serves as an intermediate in the synthesis of complex organic molecules.
Biology: Due to its antimicrobial properties, this compound is used in biological research to study its effects on microbial growth and metabolism. It is also used in the development of antimicrobial agents.
Medicine: In the medical field, this compound is explored for its potential use as an antimicrobial agent in disinfectants and antiseptics. Its efficacy against a wide range of microorganisms makes it a valuable compound for medical applications.
Industry: this compound is used in the textile industry for antimycotic finishing of textile materials. It is also used as a preservative in cosmetics and personal care products .
Comparison with Similar Compounds
- 2,3,4,5-Tetrabromo-6-methylphenol
- Tetrabromobisphenol-A (TBBPA)
Comparison:
- 2,3,4,5-Tetrabromo-6-methylphenol: Similar to 3,4,5,6-tetrabromo-o-cresol, this compound also contains four bromine atoms attached to the aromatic ring. the position of the bromine atoms differs, leading to variations in chemical reactivity and applications.
- Tetrabromobisphenol-A (TBBPA): TBBPA is a widely used brominated flame retardant. While it shares the brominated phenolic structure with this compound, its primary application is in the production of flame-retardant materials rather than antimicrobial agents .
This compound stands out due to its specific antimicrobial properties and its use in various industrial and medical applications.
Properties
IUPAC Name |
2,3,4,5-tetrabromo-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br4O/c1-2-3(8)4(9)5(10)6(11)7(2)12/h12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIDUULRWQOXLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Br)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040163 | |
| Record name | 2,3,4,5-Tetrabromo-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
576-55-6 | |
| Record name | 3,4,5,6-Tetrabromo-o-cresol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=576-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5,6-Tetrabromo-o-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRABROMO-O-CRESOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,3,4,5-tetrabromo-6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,4,5-Tetrabromo-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5,6-tetrabromo-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.550 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5,6-TETRABROMO-O-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76L0Y0P4RG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


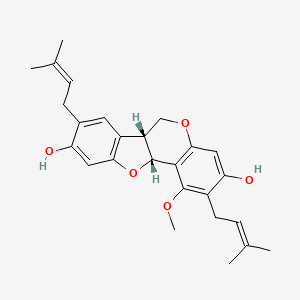
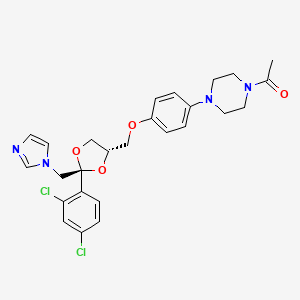
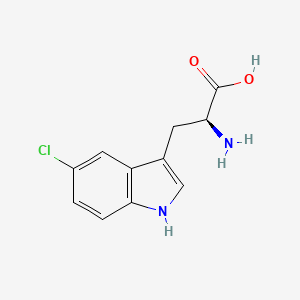
![2-[[6-(3,4-Dimethoxyphenyl)-3-pyridazinyl]thio]-1-(4-morpholinyl)ethanone](/img/structure/B1217098.png)
